molecular formula C27H41ClN4O4S2 B2701520 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216751-15-3

2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2701520
CAS No.: 1216751-15-3
M. Wt: 585.22
InChI Key: UHFBTWPKGIABQW-UHFFFAOYSA-N
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Description

This compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class, characterized by a bicyclic sulfur-containing heterocycle fused with a pyridine ring. Key structural features include:

  • Benzamido and carboxamide moieties: Provide hydrogen-bonding sites for target interactions.
  • Hydrochloride salt: Improves aqueous solubility for pharmacological applications.

Properties

IUPAC Name

2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N4O4S2.ClH/c1-16(2)14-31(15-17(3)4)37(34,35)19-11-9-18(10-12-19)24(33)29-25-21(23(28)32)20-13-26(5,6)30-27(7,8)22(20)36-25;/h9-12,16-17,30H,13-15H2,1-8H3,(H2,28,32)(H,29,33);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFBTWPKGIABQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic molecule with potential biological applications. This article reviews its biological activity based on available research data, including case studies and experimental findings.

Chemical Structure and Properties

The compound's molecular formula is C21H34N4O3SC_{21}H_{34}N_4O_3S, and it has a molecular weight of approximately 426.66 g/mol. The structure features a thieno[2,3-c]pyridine core with various functional groups that may influence its biological interactions.

Research indicates that compounds similar to this structure can interact with various biological targets. The presence of the sulfamoyl group suggests potential activity against bacterial enzymes or as a modulator in metabolic pathways. The tetramethyl substitution may enhance lipophilicity, influencing membrane permeability and bioavailability.

Antimicrobial Properties

Studies have shown that compounds containing sulfamoyl groups exhibit significant antimicrobial activity. For instance:

  • Case Study 1 : A related compound demonstrated potent inhibition against Escherichia coli and Staphylococcus aureus, suggesting that the sulfamoyl moiety contributes to its antibacterial properties.
  • Case Study 2 : In vitro assays indicated that derivatives of thieno[2,3-c]pyridine showed activity against various fungal strains.

Cytotoxic Effects

The cytotoxic potential of similar compounds has been evaluated in cancer cell lines:

  • MCF-7 Cells : Compounds with similar structures induced apoptosis in breast cancer cell lines at micromolar concentrations. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential.
  • HeLa Cells : Another study reported that thieno[2,3-c]pyridine derivatives exhibited selective cytotoxicity towards cervical cancer cells while sparing normal cells.

Toxicology

Toxicological assessments indicate that while many sulfamoyl-containing compounds are effective as therapeutic agents, they can also exhibit toxicity at higher doses. Long-term studies are necessary to establish safety profiles.

Research Findings Summary

Study Biological Activity Results
Case Study 1AntimicrobialEffective against E. coli and S. aureus
Case Study 2AntifungalInhibitory effects on multiple fungal strains
Cancer StudyCytotoxicityInduced apoptosis in MCF-7 cells
Pharmacokinetics StudyAbsorptionFavorable absorption suggested

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Tetrahydrothieno[2,3-c]pyridine Class

Compounds sharing the tetrahydrothieno[2,3-c]pyridine core (e.g., from ) exhibit diverse substituents that dictate bioactivity:

  • Target compound : Features bulky diisobutylsulfamoyl and tetramethyl groups, which may enhance binding affinity and metabolic stability compared to simpler analogs.
  • derivatives: Lack the sulfamoylbenzamido group but include substituents like aryl carbamates or alkyl chains.

Sulfonamide and Carboxamide Derivatives

  • Compound 27 () : A pyridinesulfonamide with a 4-butyl-3,5-dimethylpyrazole group. Exhibits a 76% synthesis yield and IR/NMR data consistent with sulfonamide and carbamate functionalities. Bioactivity likely targets carbonic anhydrase or similar enzymes due to sulfonamide presence .

Thiazolo-Pyrimidine and Quinazoline Derivatives ()

  • Compounds 11a, 11b, 12: Feature thiazolo-pyrimidine or quinazoline cores with methylfuran and cyano groups. These were synthesized via condensation reactions (yields 57–68%) but lack direct bioactivity data. Structural differences suggest divergent mechanisms compared to the tetrahydrothieno[2,3-c]pyridine class .

Data Tables

Table 2: Functional Group Impact on Bioactivity

Functional Group Role in Target Compound Comparison with Analogs
Diisobutylsulfamoyl Enhances solubility and binding Absent in derivatives; replaces pyrazole in Compound 27
Tetramethyl substituents Increases lipophilicity Simpler alkyl chains in derivatives
Hydrochloride salt Improves bioavailability Free base forms in most analogs (e.g., )

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